molecular formula C8H9NO3S B1465283 1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene CAS No. 90005-97-3

1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene

Cat. No.: B1465283
CAS No.: 90005-97-3
M. Wt: 199.23 g/mol
InChI Key: JCCWGJSBIYKYLS-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene is a nitroaromatic compound featuring three distinct functional groups: a methoxy group (-OCH₃) at position 1, a methylsulfanyl (thioether, -SCH₃) group at position 2, and a nitro (-NO₂) group at position 4. Its molecular formula is C₈H₉NO₃S, with a molecular weight of 199.23 g/mol. For instance, compounds like mesotrione (a herbicide) share the nitro and methylsulfonyl moieties, highlighting the relevance of such substitutions in bioactive molecules .

Properties

IUPAC Name

1-methoxy-2-methylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWGJSBIYKYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Route

The most common precursor is 1-methoxy-2-nitrobenzene or related methoxy-substituted nitrobenzenes. The methylsulfanyl group is introduced by nucleophilic substitution or thiolation reactions using methylthiolating agents.

Method 1: Direct Thiolation of 1-Methoxy-2-nitrobenzene

  • Step 1: Nitration of 1-Methoxybenzene

    1-Methoxybenzene (anisole) is nitrated under controlled acidic conditions (e.g., nitric acid in sulfuric acid) to yield 1-methoxy-2-nitrobenzene predominantly, due to ortho/para directing effects of the methoxy group.

  • Step 2: Thiolation

    The nitro-substituted anisole is reacted with a methylthiolating agent such as sodium methylthiolate or methylmercaptan under nucleophilic aromatic substitution conditions. This introduces the methylsulfanyl group at the ortho position relative to the methoxy group.

  • Reaction Conditions

    Typical conditions involve polar aprotic solvents (e.g., dimethylformamide), elevated temperatures (80–120°C), and sometimes the presence of a base to facilitate substitution.

Method 2: Thiolation Followed by Nitration

  • Step 1: Introduction of Methylsulfanyl Group

    Starting from 1-methoxy-2-chlorobenzene, nucleophilic substitution with sodium methylthiolate yields 1-methoxy-2-(methylsulfanyl)benzene.

  • Step 2: Nitration

    The methylsulfanyl-substituted anisole is then nitrated under mild conditions to introduce the nitro group at the para position relative to the methoxy group, resulting in 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene.

  • Reaction Conditions

    Nitration is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures (0 to 5°C) to avoid over-nitration or oxidation of the sulfanyl group.

Detailed Experimental Data and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Nitration HNO3 / H2SO4, 0–5°C Selective para-nitration to methoxy group
2 Thiolation (Method 1) Sodium methylthiolate, DMF, 80–120°C Nucleophilic aromatic substitution at ortho position
1 Thiolation (Method 2) Sodium methylthiolate, 1-methoxy-2-chlorobenzene, DMF, 80°C Substitution of chlorine by methylsulfanyl
2 Nitration (Method 2) HNO3 / H2SO4, 0–5°C Mild nitration to preserve sulfanyl group

Research Findings and Observations

  • Regioselectivity: The methoxy group strongly directs electrophilic substitution to ortho and para positions, facilitating selective nitration at the 4-position relative to methoxy.

  • Thiolation Efficiency: The nucleophilic substitution of halogenated anisoles by methylthiolate is efficient and provides good yields of methylsulfanyl derivatives.

  • Stability Considerations: The methylsulfanyl group is sensitive to strong oxidizing conditions; thus, nitration must be carefully controlled to prevent oxidation to sulfoxides or sulfones.

  • Catalysts and Solvents: Polar aprotic solvents like DMF or DMSO are preferred for thiolation. No metal catalysts are typically required for the nucleophilic substitution step.

  • Purification: The products are often purified by recrystallization or column chromatography to remove unreacted starting materials and side products.

Comparative Analysis of Preparation Routes

Aspect Method 1 (Nitration → Thiolation) Method 2 (Thiolation → Nitration)
Starting Material 1-Methoxybenzene 1-Methoxy-2-chlorobenzene
Step Sequence Nitration first, then thiolation Thiolation first, then nitration
Reaction Control Requires careful control to avoid polysubstitution Requires mild nitration conditions to protect sulfanyl
Yield Moderate to good Generally higher
Side Reactions Possible oxidation of sulfanyl if nitration after thiolation Possible chlorination side-products
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene serves as a vital intermediate in the synthesis of pharmaceutical compounds:

  • Drug Development : It is utilized in the production of active pharmaceutical ingredients (APIs) due to its ability to undergo further chemical transformations. For instance, it can be converted into more complex structures that exhibit biological activity against various diseases.
  • Antiviral Agents : Research indicates that derivatives of this compound may act as inhibitors of kinase activity, which is crucial for developing antiviral therapies. These compounds can potentially treat viral infections and other related disorders .

Dye Production

Another significant application of this compound is in the dye industry:

  • Dye Precursors : The compound can be employed as a precursor for synthesizing dyes used in keratin fibers. Its ability to form stable complexes with metal ions enhances the color properties of the resulting dyes .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valued for its versatility:

  • Intermediate Compound : It acts as an intermediate in the synthesis of various organic compounds. Its functional groups allow for multiple reaction pathways, facilitating the creation of complex molecules required in research and industrial applications .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of antiviral agents using this compound as a starting material. The resulting compounds exhibited significant inhibitory effects on viral replication, showcasing the potential for therapeutic applications.

Case Study 2: Dye Production Efficiency

Research on dye production highlighted the efficiency of using this compound as a precursor. The study reported improved yields and colorfastness in dyes produced from this compound compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric properties of nitroaromatic compounds are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Key Properties/Findings References
1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene C₈H₉NO₃S 1-OCH₃, 2-SCH₃, 4-NO₂ Hypothetical: Electron-donating (OCH₃) and electron-withdrawing (NO₂) groups create a polarized aromatic system. Thioether (-SCH₃) may enhance lipophilicity.
1-(Methylsulfanyl)-4-nitrobenzene C₇H₇NO₂S 1-SCH₃, 4-NO₂ Lacks methoxy group; simpler structure. Studied for synthetic accessibility (ChemSpider ID: 86754). Reduced polarity compared to the target compound.
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene C₉H₁₁NO₅S 1-OCH₃, 2-SO₂C₂H₅, 4-NO₂ Sulfonyl (-SO₂) group is strongly electron-withdrawing, unlike thioether. Synthesized via nitration and sulfonylation; used as a pharmacological fragment for VEGFR2 inhibitors.
1-Methylsulfonyl-4-nitrobenzene C₇H₇NO₄S 1-SO₂CH₃, 4-NO₂ Crystal structure reveals centrosymmetric dimers via C–H···O hydrogen bonds. Sulfonyl group increases oxidative stability compared to thioether.
2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene C₁₄H₁₃NO₂S 1-NO₂, 2-SCH₂C₆H₅, 4-CH₃ Benzyl group introduces steric bulk and lipophilicity. Potential for π-π stacking interactions due to aromatic substituents.

Crystallographic and Supramolecular Features

  • Steric Effects : Compounds with bulky groups (e.g., benzylsulfanyl in ) exhibit altered crystal packing and solubility compared to smaller substituents like -SCH₃ .

Biological Activity

1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene is an aromatic compound notable for its distinct functional groups: a methoxy group, a methylsulfanyl group, and a nitro group attached to a benzene ring. This unique structure influences its chemical reactivity and potential biological activity. The compound has garnered attention for its pharmacological properties, though specific studies detailing its biological mechanisms remain limited.

  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : Approximately 231.23 g/mol
  • Appearance : Yellowish hue, soluble in organic solvents

The presence of both the methoxy and methylsulfanyl groups alongside the nitro substituent allows for diverse interactions that could be valuable in synthetic and biological contexts.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential effects on various biological pathways. While specific mechanisms are not well-documented, compounds with similar structures have been studied for their pharmacological effects, including:

  • Antimicrobial Activity : Some related compounds have shown efficacy against bacterial strains, suggesting that this compound may possess similar properties.
  • Antioxidant Properties : The nitro group can contribute to antioxidant activity, which may protect cells from oxidative stress.
  • Enzyme Interaction : The compound might interact with key enzymes involved in metabolic pathways, potentially influencing their activity.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential biological activities. For instance:

  • Antimicrobial Studies : Research has shown that nitro-substituted aromatic compounds can inhibit bacterial growth. A study found that derivatives with similar structures exhibited significant antibacterial activity against common pathogens.
  • Enzyme Inhibition : Nitro compounds are known to affect various enzymes, including cytochrome P450 enzymes. These interactions can alter drug metabolism and efficacy, which is critical in pharmacology.
  • Antioxidant Activity : Compounds with methoxy and nitro groups have demonstrated antioxidant properties in vitro, suggesting that this compound may also exhibit this activity.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
1-Methoxy-4-nitrobenzeneC₈H₉N₃O₂Lacks the methylsulfanyl group
2-Methoxy-4-(methylsulfonyl)-1-nitrobenzeneC₉H₉N₃O₃SContains a sulfonyl instead of sulfanyl
1-Methoxy-2-methyl-4-nitrobenzeneC₉H₁₁N₂O₂Contains an additional methyl group

This table illustrates how structural variations can influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene, and how do reaction conditions influence yield?

  • Methodology : Nitration and sulfonation are critical steps. For example, nitration of a methoxy-substituted benzene derivative (e.g., 4-methoxythioanisole) using concentrated HNO₃ at 100°C for 2 hours yields the nitro derivative. Sulfonation can be achieved via alkylation with methyl iodide under reflux in methanol .
  • Key Considerations : Temperature control during nitration prevents over-oxidation. Solvent choice (e.g., MeOH vs. DCM) impacts reaction kinetics and purity.

Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR/IR : Compare experimental 1H^1H-NMR chemical shifts (e.g., δ ~8.2 ppm for aromatic protons adjacent to nitro groups) with computational predictions. IR confirms functional groups (e.g., S–C stretch at ~650 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement. ORTEP-III generates graphical representations to verify bond angles and torsional strain .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct solubility tests in polar (e.g., DMSO) and non-polar solvents (e.g., hexane). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., regioselectivity in nitration) affect the synthesis of derivatives?

  • Methodology : Use computational tools (DFT calculations) to predict electrophilic aromatic substitution sites. Experimentally, compare product ratios under varying HNO₃ concentrations. For example, higher acidity may favor para-substitution over ortho .
  • Data Contradiction : Discrepancies between predicted and observed regioselectivity may arise from steric hindrance from the methylsulfanyl group, requiring iterative optimization .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Methodology : Cross-validate SHELXL-refined structures with alternative software (e.g., Olex2). Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints to thermal parameters .
  • Case Study : A centrosymmetric packing arrangement (as seen in diphenyl ethers) might explain discrepancies in dipole moment calculations .

Q. How can the methylsulfanyl group’s reactivity be exploited to synthesize pharmacologically active derivatives?

  • Methodology :

  • Oxidation : Convert –SMe to –SO₂Me using mCPBA in DCM, then couple with amines to form sulfonamides (e.g., as in VEGFR2 inhibitor fragments) .
  • Biological Screening : Use PASS software to predict diuretic activity, followed by in vivo assays (e.g., urine output measurement in rodent models) .

Q. What analytical challenges arise in distinguishing this compound from structurally similar nitroaromatics?

  • Methodology : Combine HPLC-MS (for molecular ion detection) with tandem MS/MS to fragment ions and confirm unique substitution patterns. ChemSpider ID 86754 provides reference spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene
Reactant of Route 2
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1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene

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